1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(5-methyl-1H-indol-1-yl)ethanone
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Overview
Description
1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(5-methyl-1H-indol-1-yl)ethanone is a complex organic compound that features a unique combination of indole and pyridoindole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(5-methyl-1H-indol-1-yl)ethanone typically involves multi-step organic reactions. The starting materials often include indole derivatives and pyridoindole precursors. Common synthetic routes may involve:
Step 1: Formation of the indole derivative through Fischer indole synthesis.
Step 2: Alkylation of the indole derivative to introduce the ethanone group.
Step 3: Coupling of the alkylated indole with the pyridoindole precursor under specific reaction conditions such as the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(5-methyl-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the indole or pyridoindole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the indole or pyridoindole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine) or alkylating agents (e.g., methyl iodide) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, 1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(5-methyl-1H-indol-1-yl)ethanone may be studied for its potential biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound could be investigated as a potential drug candidate. Its structure may interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(5-methyl-1H-indol-1-yl)ethanone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular signaling.
DNA Intercalation: Interacting with DNA to affect gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
1-(1H-indol-3-yl)-2-(1H-indol-1-yl)ethanone: A similar compound with two indole rings.
1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(1H-indol-1-yl)ethanone: A compound with a similar pyridoindole structure but different substituents.
Uniqueness
1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(5-methyl-1H-indol-1-yl)ethanone is unique due to its specific combination of indole and pyridoindole rings, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C23H23N3O2 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-(5-methylindol-1-yl)ethanone |
InChI |
InChI=1S/C23H23N3O2/c1-15-3-6-22-16(11-15)7-9-25(22)14-23(27)26-10-8-21-19(13-26)18-12-17(28-2)4-5-20(18)24-21/h3-7,9,11-12,24H,8,10,13-14H2,1-2H3 |
InChI Key |
JURJZZRGGSEZHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)OC |
Origin of Product |
United States |
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